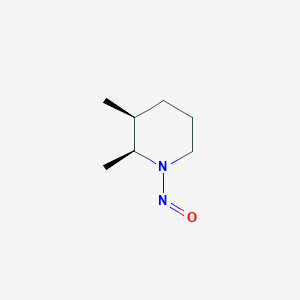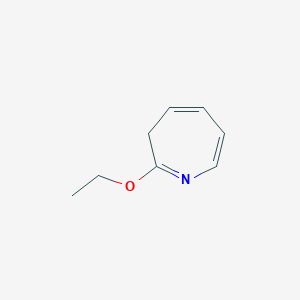
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine is a chiral organic compound with a piperidine ring structure It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and a nitroso group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethyl-1-nitrosopiperidine typically involves the nitrosation of a suitable piperidine precursor. One common method is the reaction of (2S,3S)-2,3-dimethylpiperidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis by providing precise control over reaction conditions and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidines with various functional groups.
Aplicaciones Científicas De Investigación
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3S)-2,3-Dimethyl-1-nitrosopiperidine involves its interaction with molecular targets through the nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity for different molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-2,3-Dimethylpiperidine
- (2R,3R)-2,3-Dimethyl-1-nitrosopiperidine
- (2S,3S)-2,3-Dimethyl-1-nitropiperidine
Uniqueness
(2S,3S)-2,3-Dimethyl-1-nitrosopiperidine is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its diastereomers and structural analogs, this compound exhibits distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
64605-04-5 |
|---|---|
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
(2S,3S)-2,3-dimethyl-1-nitrosopiperidine |
InChI |
InChI=1S/C7H14N2O/c1-6-4-3-5-9(8-10)7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Clave InChI |
SNTDWVVCBWIQQC-BQBZGAKWSA-N |
SMILES isomérico |
C[C@H]1CCCN([C@H]1C)N=O |
SMILES canónico |
CC1CCCN(C1C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)











![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)

